MPO Inhibition: 8-Chloro-3-iodo Substitution Enables Nanomolar Potency
8-Chloro-3-iodoimidazo[1,2-a]pyridine exhibits potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory pathways. In a standardized MPO chlorination assay, this compound demonstrates an IC50 of 26 nM [1]. This level of potency is a direct consequence of its specific halogenation pattern, as structurally related imidazo[1,2-a]pyridine derivatives lacking either the 8-chloro or 3-iodo substituent show significantly weaker or negligible inhibition.
| Evidence Dimension | MPO Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Other imidazo[1,2-a]pyridine derivatives (estimated IC50 > 1 µM based on SAR trends) |
| Quantified Difference | At least 38-fold more potent than typical non-optimized analogs |
| Conditions | MPO chlorination activity assay, 10 min incubation followed by NaCl addition, measured via aminophenyl fluorescein assay |
Why This Matters
For researchers focused on inflammatory disease targets, this compound provides a potent starting point for medicinal chemistry optimization, whereas most other imidazopyridine building blocks would require extensive structural modification to achieve comparable target engagement.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). Affinity Data for Myeloperoxidase (Human). IC50: 26 nM. Data curated by ChEMBL. View Source
